molecular formula C11H19N3O B2479048 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439898-12-0

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2479048
CAS No.: 1439898-12-0
M. Wt: 209.293
InChI Key: VKPXURUBRYITSM-UHFFFAOYSA-N
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Description

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole ring. The tert-butyl group attached to the oxadiazole ring enhances the compound’s stability and lipophilicity, making it an interesting candidate for various chemical and biological applications.

Scientific Research Applications

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withProline iminopeptidase , a protein that plays a role in the metabolism of proline-containing peptides.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of a suitable precursor. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the tert-butyl group enhances its lipophilicity and stability, making it a valuable compound for various applications in drug design and material science.

Properties

IUPAC Name

2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPXURUBRYITSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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